molecular formula C21H23BO3 B1404527 2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 1190376-24-9

2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B1404527
CAS No.: 1190376-24-9
M. Wt: 334.2 g/mol
InChI Key: RRYKLXOOBFDYDY-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a phenylboronic ester derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 4-(4-methoxyphenylethynyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization from hexane or petroleum ether .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with biomolecules, leading to the formation of reactive oxygen species (ROS) that induce cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is unique due to its methoxyphenylethynyl substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and enhances its reactivity compared to simpler boronic esters .

Properties

IUPAC Name

2-[4-[2-(4-methoxyphenyl)ethynyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BO3/c1-20(2)21(3,4)25-22(24-20)18-12-8-16(9-13-18)6-7-17-10-14-19(23-5)15-11-17/h8-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYKLXOOBFDYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190376-24-9
Record name 2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Reactant of Route 6
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2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

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